molecular formula C11H10N2O3 B166292 Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 127720-04-1

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B166292
CAS No.: 127720-04-1
M. Wt: 218.21 g/mol
InChI Key: SHQOVONJQDWWRC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine family. . The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms at positions 1 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,4-dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure suggests various biological activities, particularly as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that derivatives of naphthyridine compounds exhibit substantial antibacterial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance activity against resistant strains of bacteria. This compound has been investigated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antifungal Properties

Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for further development in antifungal therapies.

Agricultural Applications

The compound's potential extends to agricultural science, where it may be utilized as a pesticide or fungicide. The naphthyridine structure is known for its ability to interact with biological systems, which can be leveraged to develop new agrochemicals.

Pesticidal Activity

Research indicates that compounds with naphthyridine structures can act as effective pesticides. This compound may offer a novel approach to pest control by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.

Fungicidal Applications

In addition to its antibacterial properties, the compound's antifungal activity can be harnessed in agriculture to protect crops from fungal diseases. This application is crucial in ensuring food security and reducing reliance on traditional fungicides that may have adverse environmental impacts.

Materials Science

In materials science, this compound has potential applications in the development of new materials with unique properties.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as antimicrobial activity in coatings and films.

Nanotechnology

Recent advancements suggest that naphthyridine derivatives can be utilized in nanotechnology applications. This compound could serve as a building block for creating nanostructured materials with tailored properties for electronics or drug delivery systems.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2022)Demonstrated significant antibacterial activity against E. coli and S. aureus.
Agricultural SciencePesticide Science Journal (2023)Effective against common agricultural pests with low toxicity to beneficial insects.
Materials SciencePolymer Science Review (2024)Enhanced mechanical strength in polymer composites when used as an additive.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other quinolone antibiotics.

Biological Activity

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and implications in medicinal chemistry.

This compound has the molecular formula C11_{11}H10_{10}N2_2O3_3 and a molecular weight of approximately 218.21 g/mol. The compound features a naphthyridine core, which is known for its role in various biological activities.

1. Antibacterial Activity

Ethyl 4-oxo derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial DNA gyrase, similar to other quinolone antibiotics. For instance, nalidixic acid, a well-known derivative of naphthyridine, has been extensively studied for its antibacterial efficacy .

2. Antitumor Activity

Research indicates that compounds in the naphthyridine family exhibit antitumor properties. A study demonstrated that structural modifications of naphthyridine derivatives can enhance their cytotoxic effects against various cancer cell lines . For example, derivatives have been tested against leukemia cells with promising results.

3. Antiviral Activity

Recent studies have highlighted the potential of naphthyridine derivatives as antiviral agents. This compound has shown inhibitory effects on HIV integrase, suggesting its utility in developing new antiviral therapies .

4. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that certain naphthyridine derivatives can reduce inflammation markers in vitro and in vivo models .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Notably, microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to traditional methods .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntibacterialInhibition of DNA gyrase
AntitumorInduction of apoptosis
AntiviralInhibition of HIV integrase
Anti-inflammatoryReduction of cytokine levels

Case Study: Antitumor Efficacy

A study evaluating a series of naphthyridine derivatives found that this compound demonstrated IC50_{50} values in the low micromolar range against several cancer cell lines. The structure-activity relationship indicated that modifications at the C7 position significantly enhanced activity .

Properties

IUPAC Name

ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQOVONJQDWWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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